- Method for preparing scopoletin from 2,4-dihydroxy-5-methoxy benzaldehyde, China, , ,
Cas no 92-61-5 (Scopoletin)
Lo scopoletina è un composto organico naturale appartenente alla classe delle cumarine, con formula chimica C10H8O4. Presente in diverse piante, come la Scopolia carniolica e l’Artemisia, è noto per le sue proprietà biologiche, tra cui attività antiossidanti, antinfiammatorie e potenziali effetti neuroprotettivi. Dal punto di vista chimico, la sua struttura include un nucleo benzopironico con un gruppo idrossilico e un metossile, che ne influenzano la reattività e la solubilità. Lo scopoletina è utilizzato in ricerca farmacologica per studiare i suoi meccanismi d’azione, in particolare nella modulazione dei livelli di neurotrasmettitori e nella protezione cellulare dallo stress ossidativo. La sua stabilità e biodisponibilità lo rendono un composto di interesse per applicazioni scientifiche e farmaceutiche.

Scopoletin structure
Nome del prodotto:Scopoletin
Scopoletin Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Hydroxy-6-methoxy-2H-chromen-2-one
- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy-
- 6-Methoxy-7-hydroxycoumarin
- 6-Methylesculetin
- 6-O-Methylesculetin
- 7-hydroxy-6-methoxy-2h-1-benzopyran-2-on
- 7-hydroxy-6-methoxy-coumari
- beta-Methylesculetin
- Buxuletin
- Scopoletine
- 7-hydroxy-6-methoxychromen-2-one
- Scopoletin
- SCOPOLETIN(AS)
- SCOPOLETIN(AS) PrintBack
- SCOPOLETIN(P) (AHP Verified)
- 6-methoxy-7-hydroxy-coumarin
- 6-MethoxyuMbelliferone
- 7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
- 7-hydroxy-6-methoxy-2H-benzopyran-2-one
- 7-Hydroxy-6-methoxycoumarin
- Chrysatropic acid
- Esculetin-6-Methyl ester
- Gelseminic acid
- Murrayetin
- Scopoletol
- β-Methylesculetin
- Escopoletin
- Esculetin-6-methyl Ether
- [ "7-Hydroxy-6-methoxycoumarin" ]
- Esculetin 6-methyl ether
- .beta.-Methylesculetin
- COUMARIN
- 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one (ACI)
- Coumarin, 7-hydroxy-6-methoxy- (8CI)
- MeSH ID: D012603
- NSC 405647
- SR-01000841273
- SPBio_000994
- SCOPOLETIN [MI]
- 6-methoxy-7-oxidanyl-chromen-2-one
- NCGC00016349-01
- Prestwick2_000962
- CS-5791
- s3881
- Acid, Gelseminic
- Prestwick0_000962
- Spectrum2_001207
- 92-61-5
- BRD-K96163925-001-09-9
- SMR000112541
- DTXCID5048766
- 7-hydroxy 6-methoxy coumarine
- NCGC00016349-02
- MEGxp0_001192
- BPBio1_001061
- NCGC00094973-01
- Spectrum4_001054
- SCOPOLETIN [USP-RS]
- 2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- (9CI)
- BDBM50156693
- Prestwick1_000962
- FT-0631451
- 5-18-03-00203 (Beilstein Handbook Reference)
- BCP13342
- AC-34125
- A-Methylaesculetin
- 7-Hydroxy-5-methoxycoumarin
- NCGC00094973-03
- Prestwick3_000962
- 7-hydroxy-6-methoxy-chromen-2-one
- HMS1921N16
- CHEMBL71851
- NCGC00016349-06
- Aesculetin 6-methyl ether
- C01752
- MLS002472878
- S-2000
- 7-Hydroxy-6-methoxy-2H-chromen-2-one #
- UNII-KLF1HS0SXJ
- COPOLETIN
- DTXSID0075368
- NCGC00016349-07
- BSPBio_002944
- Spectrum3_001532
- AS-65759
- EINECS 202-171-9
- 1ST40126
- NCGC00016349-05
- Acid, Chrysotropic
- HY-N0342
- S0367
- Q2472366
- Scopoletin, United States Pharmacopeia (USP) Reference Standard
- HMS502D22
- NCGC00016349-04
- T83
- SPBio_002884
- KBioGR_001348
- 7-hydroxy-6-methoxy-1-benzopyran-2-one
- KLF1HS0SXJ
- NCGC00016349-03
- 7-hydroxy-6-methoxy-coumarin
- IDI1_000720
- SCHEMBL147702
- HMS1571A05
- b-Methylaesculetin
- NINDS_000720
- SCOPOLETIN (USP-RS)
- COUMARIN, 7-HYDROXY-6-METHOXY-
- HMS2268G04
- Chrysotropic Acid
- SPECTRUM1502242
- AB00443525
- SR-01000841273-4
- 0B4B9FAA-686D-4977-AA08-65F8E4F1977C
- CCRIS 3592
- MLS002154074
- NSC405647
- TD8126
- Gelseminic acid;Chrysatropic acid
- DivK1c_000720
- BIDD:PXR0125
- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE) [DSC]
- CHEBI:17488
- NCGC00094973-02
- NS00007731
- MFCD00006872
- SR-01000841273-3
- KBio1_000720
- HMS3885K10
- AKOS000277133
- BRD-K96163925-001-06-5
- beta -methylesculetin
- NSC-405647
- NCI60_003834
- HMS2098A05
- CCG-39140
- KBio3_002444
- SCOPOLETIN (CONSTITUENT OF STINGING NETTLE)
- BRN 0156296
- Spectrum5_000654
- Scopoletin, analytical standard
- Scopoletin, >=99%
- TNP00096
- NCGC00016349-08
- Baogongteng B
- BSPBio_000963
- CAS-92-61-5
- ACon1_000143
- A844290
- Dataset-S1.1
- 7-Hydroxy 6-methoxycoumarin
- Dataset-S1.68
- MLSMR
- Scopoletin?
- Scopoletin7-Hydroxy-6-methoxy-2H-chromen-2-one; 6-Methylesculetin; Chrysatropic acid
- ALBB-023369
- DB-050232
- Scopoletin;6-Methoxyumbelliferone; 7-Hydroxy-6-methoxy-2H-1-benzopyran-2-one
- STL570289
-
- MDL: MFCD00006872
- Inchi: 1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
- Chiave InChI: RODXRVNMMDRFIK-UHFFFAOYSA-N
- Sorrisi: O=C1C=CC2C(=CC(=C(C=2)OC)O)O1
Proprietà calcolate
- Massa esatta: 192.04200
- Massa monoisotopica: 192.04225873 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 261
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 192.17
- XLogP3: 1.5
- Conta Tautomer: 5
- Superficie polare topologica: 55.8
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2932 (rough estimate)
- Punto di fusione: 203-205 °C (lit.)
- Punto di ebollizione: 288.14°C (rough estimate)
- Punto di infiammabilità: 172.4ºC
- Indice di rifrazione: 1.5430 (estimate)
- Solubilità: 1e+006 mg/L @ 25 °C (est)
- Coefficiente di ripartizione dell'acqua: Leggermente solubile
- PSA: 59.67000
- LogP: 1.50720
- Merck: 8408
- FEMA: 2699
- Solubilità: È leggermente solubile in acqua o etanolo freddo, solubile in etanolo caldo o acido acetico glaciale caldo, facilmente solubile in cloroformio e quasi insolubile in benzene.
Scopoletin Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S37/39
- RTECS:GN6930000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Scopoletin Dati doganali
- CODICE SA:2932209090
- Dati doganali:
Codice doganale cinese:
2932209090Panoramica:
2932209090. Altri lattoni. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932209090. altri lattoni. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Scopoletin Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP1275-20mg |
Scopoletin |
92-61-5 | 98% | 20mg |
$30 | 2023-09-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019548-20mg |
Scopoletin |
92-61-5 | 20mg |
¥421 | 2024-05-20 | ||
Ambeed | A867040-1g |
7-Hydroxy-6-methoxy-2H-chromen-2-one |
92-61-5 | 97% | 1g |
$342.0 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2984-100 mg |
Scopoletin |
92-61-5 | 99.88% | 100MG |
¥872.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99741-20mg |
Scopoletin |
92-61-5 | 20mg |
¥238.0 | 2021-09-07 | ||
eNovation Chemicals LLC | D961233-1g |
2H-1-Benzopyran-2-one, 7-hydroxy-6-methoxy- |
92-61-5 | 97% | 1g |
$365 | 2024-06-06 | |
ChemScence | CS-5791-200mg |
Scopoletin |
92-61-5 | 99.70% | 200mg |
$160.0 | 2021-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2984-1 mL * 10 mM (in DMSO) |
Scopoletin |
92-61-5 | 99.88% | 1 mL * 10 mM (in DMSO) |
¥660.00 | 2022-04-26 | |
TRC | S200500-250mg |
Scopoletin |
92-61-5 | 250mg |
$244.00 | 2023-05-17 | ||
ChemScence | CS-5791-100mg |
Scopoletin |
92-61-5 | 99.70% | 100mg |
$99.0 | 2021-09-02 |
Scopoletin Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Solvents: N,N-Dimethylaniline ; rt → reflux; 4 h, reflux
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux
Riferimento
- Preparation of scopoletin derivatives as antitumor agents, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Riferimento
- Synthesis and antitumor activity of scopoletin derivativesLetters in Drug Design & Discovery, 2012, 9(4), 397-401,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: 1,4-Dioxane ; 8 d, 100 °C
Riferimento
- New Approach for the Construction of the Coumarin Frame and Application in the Total Synthesis of Natural ProductsHelvetica Chimica Acta, 2011, 94(2), 185-198,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Ethylene glycol , Pyridine ; 3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Synthesis and in vitro antitumor activity of novel scopoletin derivativesBioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5008-5012,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
1.1 Solvents: Ethylene glycol , Pyridine ; 3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, cooled
Riferimento
- Synthesis and biological evaluation of scopoletin derivativesBioorganic & Medicinal Chemistry, 2013, 21(1), 84-92,
Synthetic Routes 8
Condizioni di reazione
1.1 Solvents: Ethyl acetate
Riferimento
- An improved and large scale synthesis of the natural coumarin scopoletinArchiv der Pharmazie (Weinheim, 1995, 328(10), 737-8,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Gastroprotective activity of synthetic coumarins: Role of endogenous prostaglandins, nitric oxide, non-protein sulfhydryls and vanilloid receptorsBioorganic & Medicinal Chemistry Letters, 2016, 26(23), 5732-5735,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C
1.2 0.3 h, 0 - 5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 0.3 h, 0 - 5 °C
1.3 Reagents: Water ; cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- An expedient method for regioselective methylation of catechol coumarinsChemical Research in Chinese Universities, 2016, 32(5), 786-791,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; 23 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.3 Solvents: N,N-Diethylaniline ; 5 h, 180 °C; 180 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.3 Solvents: N,N-Diethylaniline ; 5 h, 180 °C; 180 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Scopoletin derivative, its application in preparation of anticoagulant drug for treatment of venous thrombosis disease, and its preparation, China, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Solvents: N,N-Diethylaniline ; 15 min, reflux
Riferimento
- Total synthesis of six 3,4-unsubstituted coumarinsMolecules, 2013, 18(12), 15613-15623,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Sodium bisulfate (silica-supported) ; 48 h, 120 °C
1.2 Solvents: Dichloromethane ; 1.5 h, rt
1.2 Solvents: Dichloromethane ; 1.5 h, rt
Riferimento
- Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous CatalystJournal of Organic Chemistry, 2003, 68(18), 7101-7103,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0.5 h, 0 °C
1.2 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.2 0 - 5 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
Riferimento
- Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatmentBioorganic & Medicinal Chemistry, 2021, 29,,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Ethylene glycol ; 50 min, > 110 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Riferimento
- Synthesis and acaricidal activities of scopoletin phenolic ether derivatives: QSAR, molecular docking study and in silico ADME predictionsMolecules, 2018, 23(5),,
Synthetic Routes 17
Condizioni di reazione
1.1 Solvents: Pyridine ; 3.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Design, synthesis and cytotoxic activities of scopoletin-isoxazole and scopoletin-pyrazole hybridsBioorganic & Medicinal Chemistry Letters, 2017, 27(2), 147-151,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide ; 28 min, 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Lithium chloride-catalyzed selective demethylation of aryl methyl ethers under microwave irradiationJournal of Molecular Catalysis A: Chemical, 2007, 274(1-2), 16-23,
Synthetic Routes 19
Condizioni di reazione
1.1 Solvents: N,N-Diethylaniline ; 12 h, rt → reflux
Riferimento
- First Total Synthesis of Artekeiskeanol A, C and Altissimacoumarin DSynOpen, 2019, 3(2), 49-54,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Phosphoric acid
Riferimento
- New syntheses in the coumarin seriesJournal of Organic Chemistry, 1962, 27, 3083-5,
Scopoletin Raw materials
- 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 2-Propenoic acid, 3-(dimethylamino)-, 4-methoxy-3-(phenylmethoxy)phenyl ester, (2E)-
- ethyl propiolate
- 2,4-Dihydroxy-5-methoxybenzaldehyde
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Asaraldehyde
- ethyl 3,3-diethoxypropanoate
- 4-Methoxybenzene-1,3-diol
- propanedioic acid
- 2H-1-Benzopyran-2-one, 6-methoxy-7-(methoxymethoxy)-
- Esculetin
- Ethyl 3-oxopropanoate
- Scoparone
Scopoletin Preparation Products
Scopoletin Letteratura correlata
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Naw Hser Gay,Wilasinee Suwanjang,Waralee Ruankham,Napat Songtawee,Prapimpun Wongchitrat,Virapong Prachayasittikul,Supaluk Prachayasittikul,Kamonrat Phopin RSC Adv. 2020 10 16593
-
Muhammad Raza Shah,Anwar Shamim,Lauren S. White,Massimo F. Bertino,M. Ahmed Mesaik,Samreen Soomro New J. Chem. 2014 38 5566
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Muhammad Raza Shah,Anwar Shamim,Lauren S. White,Massimo F. Bertino,M. Ahmed Mesaik,Samreen Soomro New J. Chem. 2014 38 5566
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Hsin-Yi Hung,Keduo Qian,Susan L. Morris-Natschke,Chau-Shin Hsu,Kuo-Hsiung Lee Nat. Prod. Rep. 2012 29 580
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Pham Cam Nam,Nguyen Minh Thong,Nguyen Thi Hoa,Duong Tuan Quang,Loc Phuoc Hoang,Adam Mechler,Quan V. Vo RSC Adv. 2021 11 14269
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92-61-5)Scopoletin

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):308.0/1077.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:92-61-5)Scopoletin

Purezza:≥98%
Quantità:5mg/20mg/50mg
Prezzo ($):Inchiesta